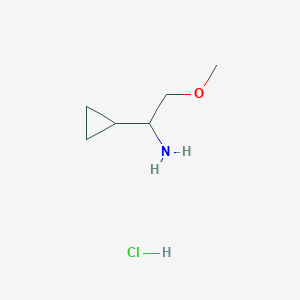
Ethyl urocanate
Vue d'ensemble
Description
Ethyl urocanate, also known as EU, is a colorless, odorless, and water-soluble compound that has been widely used in scientific research. It is an ester of urocanic acid and ethanol, and its chemical formula is C6H9NO3. Ethyl urocanate is an important intermediate in the synthesis of various organic compounds, and it has been found to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Bacterial Recognition of Eukaryotic Hosts
Urocanate, an intermediate of the histidine degradation pathway, accumulates in tissues such as skin and acts as a molecule that promotes bacterial infection via molecular interaction with the bacterial regulatory protein HutC . This recognition allows pathogenic bacteria to identify suitable niches and deploy appropriate phenotypes for successful colonization and immune evasion .
Role in Bacterial Pathogenesis
In addition to being a valuable source of carbon and nitrogen, urocanate may be central to the elicitation of bacterial pathogenesis . It plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors .
Signaling Molecule in Infectious Disease Pathogenesis
Urocanate is suggested to be a potential signaling molecule in infectious disease pathogenesis . It promotes bacterial infection via molecular interaction with the bacterial regulatory protein HutC .
Role in Metabolic Shift of Bacteria
The transition in lifestyle from saprophyte to a pathogen in bacteria involves a coordinated shift of cellular metabolism and cell motility . Urocanate, in conjunction with HutC, plays a significant role in this metabolic shift .
Production of Imidazole Propionate
The fecal microbiota of type 2 diabetes patients has an increased capacity to produce imidazole propionate (ImP), which is catalyzed by the bacterial enzyme urocanate reductase (UrdA) . This suggests a potential role of Ethyl Urocanate in the production of ImP .
Potential Target for Drug Development
The structural characterization of UrdA, which catalyzes the production of ImP from urocanate, opens new possibilities for drug development strategies targeting type 2 diabetes .
Mécanisme D'action
Target of Action
Ethyl urocanate, an intermediate of the histidine degradation pathway, primarily targets the bacterial regulatory protein HutC . HutC, in Gram-negative bacteria, is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen .
Mode of Action
Ethyl urocanate promotes bacterial infection via molecular interaction with HutC . This interaction allows pathogenic bacteria to identify suitable niches and deploy appropriate phenotypes for successful colonization and immune evasion .
Biochemical Pathways
Urocanate, in conjunction with HutC, plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors . It is involved in the transition of bacteria from saprophytes in soil and water to parasites of eukaryotic hosts . This transition involves a coordinated shift of cellular metabolism and cell motility .
Pharmacokinetics
It is known that urocanate, an intermediate of the histidine degradation pathway, accumulates in tissues, such as skin . More research is needed to fully understand the ADME properties of Ethyl urocanate and their impact on bioavailability.
Result of Action
The interaction of Ethyl urocanate with HutC results in the global control of cellular metabolism, cell motility, and expression of virulence factors in bacteria . This interaction is crucial for the bacteria’s ability to colonize and evade the immune system of the host .
Action Environment
The action of Ethyl urocanate is influenced by the environment in which the bacteria exist. For instance, many pathogenic bacteria lead a dual life as saprophytes in soil and water, and as parasites of eukaryotic hosts . The transition from one lifestyle to another involves a coordinated shift of cellular metabolism and cell motility, which is influenced by the presence of Ethyl urocanate .
Propriétés
IUPAC Name |
ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLGOFBKNGJAM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl urocanate | |
CAS RN |
27538-35-8, 111157-51-8 | |
| Record name | Ethyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111157518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL UROCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4W88OP01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
![5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B6590506.png)


![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)


